N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide
Description
Properties
IUPAC Name |
N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-N'-pyridin-4-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-22(23(29)26-18-10-12-24-13-11-18)25-16-21(27-14-3-4-15-27)20-9-5-7-17-6-1-2-8-19(17)20/h1-2,5-13,21H,3-4,14-16H2,(H,25,28)(H,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQPCVJFOQVXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NC2=CC=NC=C2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the naphthalene derivative: Starting with a naphthalene compound, it undergoes a Friedel-Crafts acylation to introduce the desired substituents.
Pyrrolidine ring introduction: The naphthalene derivative is then reacted with a pyrrolidine compound under conditions that facilitate the formation of a carbon-nitrogen bond.
Oxalamide formation: The intermediate product is then reacted with oxalyl chloride to form the oxalamide linkage.
Pyridine ring attachment: Finally, the pyridine ring is introduced through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Research: It is used in studies investigating its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide)
- Structure : Substituted benzyl and pyridin-2-yl groups.
- Applications: Approved globally as an umami flavor enhancer (FEMA 4233) to replace monosodium glutamate (MSG) in sauces, snacks, and frozen foods .
- Metabolism : Rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting metabolic stability of the oxalamide core .
- Toxicity: NOEL (No Observed Effect Level) of 100 mg/kg/day, with a safety margin exceeding 500 million times estimated human exposure levels .
FAO/WHO-Evaluated Oxalamides (Nos. 1769, 1770)
Table 1: Key Properties of Flavoring Oxalamides
| Compound | Substituents | Application | NOEL (mg/kg/day) | Metabolic Pathway |
|---|---|---|---|---|
| S336 | 2,4-Dimethoxybenzyl, pyridin-2-yl | Umami flavoring | 100 | Rapid hepatic metabolism |
| No. 1769 | 2-Methoxy-4-methylbenzyl, 5-methylpyridin-2-yl | Flavoring agent | 100 | Similar to S336 |
| Target Compound | Naphthalen-1-yl, pyrrolidin-1-yl, pyridin-4-yl | Undefined | Not reported | Likely hepatic metabolism |
Pharmaceutical Oxalamides
Regorafenib Analogues (e.g., 1c)
- Structure : Fluorinated and trifluoromethylphenyl groups.
- Applications : Anticancer agents with modifications to enhance target binding and metabolic stability.
- Synthesis : Utilizes HBTU-mediated coupling, similar to methods for other oxalamides .
- Physical Properties : High melting points (>250°C) and distinct NMR/IR spectra indicative of structural rigidity .
N1-(2-Fluoro-4-((2-(Methylcarbamoyl)Pyridin-4-yl)Oxy)Phenyl)-N2-(Methylferrocenyl)Oxalamide (2c/3c)
- Structure : Ferrocene moieties for redox activity.
- Applications: Explored for dual therapeutic and diagnostic (theranostic) applications due to metal incorporation .
Table 2: Pharmaceutical Oxalamides vs. Target Compound
| Compound | Key Features | Application | Metabolic Notes |
|---|---|---|---|
| 1c | CF3, Cl substituents | Anticancer | Not reported |
| 2c/3c | Ferrocene, fluorophenyl | Theranostic | Undefined |
| Target Compound | Naphthalene, pyrrolidine | Undefined | Potential CYP450-mediated |
Metabolic and Toxicological Insights
- Metabolism: Oxalamides like S336 and No. 1768 undergo rapid hepatic metabolism without amide bond cleavage, implying that the pyrrolidine and naphthalene groups in the target compound may alter cytochrome P450 interactions or introduce novel metabolites .
- However, the FAO/WHO safety framework for structurally related oxalamides (NOEL = 100 mg/kg/day) suggests a conservative starting point for risk assessment .
Biological Activity
N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H24N4O2, with a molecular weight of approximately 388.5 g/mol . The compound features a complex structure that includes naphthalene and pyrrolidine moieties, which are known to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The oxalamide functional group is particularly significant as it may enhance binding affinities with proteins and metal ions, potentially influencing enzymatic activities and cellular pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like fibrosis or cancer.
- Receptor Modulation : It may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways.
Antifibrotic Activity
Recent studies have highlighted the antifibrotic properties of compounds structurally similar to this compound. For instance, pyrimidine derivatives have shown promising results in inhibiting collagen synthesis in hepatic stellate cells (HSC-T6), suggesting that similar mechanisms may be at play for this oxalamide derivative .
Table 1: Summary of Antifibrotic Activities of Related Compounds
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound 12m | 45.69 | Inhibits collagen prolyl-4-hydroxylase |
| Compound 12q | 45.81 | Inhibits collagen prolyl-4-hydroxylase |
| This compound | TBD | TBD |
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Collagen Synthesis Inhibition : A study evaluated the inhibitory effects of various oxalamides on collagen synthesis in liver fibrosis models. Compounds similar to the target compound demonstrated significant reductions in hydroxyproline content, indicating effective inhibition of collagen production .
- Enzyme Interaction Studies : Interaction studies involving metal ions and proteins revealed that similar compounds could influence enzymatic activities critical for cellular functions. These findings suggest that this compound may exhibit similar interactions, warranting further investigation.
Q & A
Q. What are the key considerations for synthesizing N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide with high purity?
- Methodological Answer : Synthesis involves multi-step reactions, starting with coupling naphthalene and pyrrolidine precursors to form the ethylamine backbone, followed by oxalamide bond formation with pyridinyl derivatives. Key steps include:
- Optimization of reaction conditions : Temperature (e.g., 0–60°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to minimize side products .
- Purification : Use column chromatography or recrystallization to isolate the compound, confirmed via HPLC (>95% purity) and mass spectrometry .
- Example table for synthesis optimization:
| Step | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | EDCI, HOBt | 25 | 65 | 85 |
| 2 | Oxalyl chloride | 0–40 | 78 | 92 |
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural validation employs:
- NMR spectroscopy : H and C NMR to identify proton environments (e.g., naphthalene aromatic protons at δ 7.2–8.5 ppm) and carbon connectivity .
- X-ray crystallography : Resolves 3D conformation, bond lengths, and angles (e.g., naphthalene-pyrrolidine dihedral angle ~15°) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 428.2) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer : SAR strategies include:
- Functional group substitutions : Replace pyrrolidine with piperidine or morpholine to modulate lipophilicity and target binding .
- Pyridinyl modifications : Introduce electron-withdrawing groups (e.g., -CF) to enhance receptor affinity .
- Assay design : Use enzyme inhibition assays (e.g., IC determination) and molecular docking to correlate structural changes with activity .
- Example SAR
| Derivative | R-group (Pyridine) | IC (nM) |
|---|---|---|
| Parent | H | 120 |
| -CF | 3-trifluoromethyl | 45 |
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer : Address discrepancies via:
- Standardized assay protocols : Control variables like pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to ensure reproducibility .
- Orthogonal validation : Confirm enzyme inhibition with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) alongside biochemical assays .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .
Q. How can poor solubility in aqueous buffers be mitigated for in vitro studies?
- Methodological Answer : Strategies include:
- Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to enhance solubility without denaturing proteins .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) for improved bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
